(2S)-2-Amino-3-(trimethylsilyl)propanoic acid
Description
Properties
Molecular Formula |
C6H15NO2Si |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-trimethylsilylpropanoic acid |
InChI |
InChI=1S/C6H15NO2Si/c1-10(2,3)4-5(7)6(8)9/h5H,4,7H2,1-3H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
MNHNHHIHUYPXHP-RXMQYKEDSA-N |
Isomeric SMILES |
C[Si](C)(C)C[C@H](C(=O)O)N |
Canonical SMILES |
C[Si](C)(C)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Starting Material and Chiral Auxiliary Approach
A common approach begins with chiral dihydropyrazine derivatives such as (R)-3,6-diethoxy-2-isopropyl-2,5-dihydropyrazine, which serve as chiral auxiliaries to induce stereoselectivity in subsequent transformations.
The synthetic route involves three main steps:
- Introduction of the trimethylsilyl group at the β-position.
- Formation of the amino acid backbone.
- Deprotection and isolation of the enantiomerically pure amino acid.
This method yields (S)-2-amino-3-(trimethylsilyl)propanoic acid with enantiomeric excess ≥99%, confirming high stereochemical purity.
Amino Group Protection and Deprotection
Amino groups are often protected during synthesis to prevent side reactions. Common protecting groups include carbamates (e.g., Boc, Fmoc) or other conventional amino-protecting groups as described in Greene’s Protective Groups in Organic Synthesis (Wiley, 1999).
Deprotection is typically achieved under mild acidic or basic conditions, using aqueous acidic solutions such as hydrochloric acid or sulfuric acid, or basic solutions like sodium hydroxide, at temperatures ranging from 0 to 40 °C.
Installation of the Trimethylsilyl Group
Use of Halosilanes
The trimethylsilyl moiety is introduced using halosilanes, predominantly chlorotrimethylsilane or bromotrimethylsilane, which are commercially available reagents.
The reaction involves nucleophilic substitution or silylation of appropriate intermediates, often under anhydrous conditions in solvents such as tetrahydrofuran (THF), acetonitrile, or ethers.
Reaction parameters such as temperature (0 to 150 °C) and time (0.1 to 1000 hours) are optimized to maximize yield and stereochemical retention.
Enzymatic and Chemical Stereoselective Hydrolysis
- After silylation, enzymatic or chemical hydrolysis is employed to selectively remove protecting groups or convert intermediates to the target amino acid while preserving the stereochemistry.
Resolution of Racemic Mixtures
When racemic 2-amino-3-(trimethylsilyl)propanoic acid derivatives are prepared, optical resolution is achieved by forming diastereomeric salts using optically active resolving agents such as amino alcohols or sulfonic acids.
The diastereomeric salts precipitate under controlled pH and temperature conditions, enabling fractional recrystallization and filtration to isolate the desired enantiomer.
Subsequent decomposition of the salt with acidic or basic aqueous solutions liberates the optically pure amino acid.
Representative Reaction Conditions and Solvents
Advanced Synthetic Routes and Structural Confirmation
Recent studies have optimized synthetic routes to incorporate the trimethylsilyl group for biological applications, such as unnatural amino acid incorporation into proteins.
Crystallographic studies of related aminoacyl-tRNA synthetases complexed with trimethylsilyl-substituted amino acids confirm the structural integrity and stereochemistry of the synthesized compounds.
These methods underscore the importance of precise synthetic control to yield biologically relevant, enantiomerically pure (2S)-2-amino-3-(trimethylsilyl)propanoic acid.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(trimethylsilyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Fluoride sources like tetrabutylammonium fluoride are employed to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(2S)-2-Amino-3-(trimethylsilyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-Amino-3-(trimethylsilyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and bioavailability, facilitating its interaction with biological molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steric and Hydrophobic Substituents
Trityl-Containing Amino Acids
- Example: (2S)-2-Amino-3-(tritylamino)propanoic acid (, compound 7) Structure: Features a trityl (-C(C₆H₅)₃) group, a bulkier substituent than trimethylsilyl. Properties:
- Extreme steric hindrance limits rotational freedom and impacts peptide backbone conformation.
- High hydrophobicity due to aromatic phenyl rings.
Biphenylalanine Derivatives
- Example: (2S)-2-Amino-3-([1,1′-biphenyl]-4-yl)propanoic acid () Structure: Biphenyl group introduces planar aromaticity and moderate hydrophobicity. Properties:
- Enhanced π-π stacking interactions compared to trimethylsilyl.
- Lower steric bulk than trityl or trimethylsilyl groups.
Trimethylsilyl vs. Trityl/Biphenyl
| Property | Trimethylsilyl Group | Trityl Group | Biphenyl Group |
|---|---|---|---|
| Hydrophobicity | High (silicon-based) | Very high (aromatic) | Moderate (aromatic) |
| Steric Bulk | Moderate | Extreme | Low |
| Synthetic Accessibility | Challenging (silane chemistry) | Complex (multiple steps) | Straightforward |
Electronically Modified Amino Acids
Nitro- and Sulfonyl-Substituted Derivatives
- Example: (S)-2-Amino-3-(3-nitrophenyl)propanoic acid () Structure: Nitro (-NO₂) group at the meta position of the phenyl ring. Properties:
- Strong electron-withdrawing effects alter pKa of the amino/carboxyl groups.
Polar nitro group increases solubility in polar solvents.
- Example: (S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid () Structure: Fluorosulfonyl (-SO₂F) group enhances electrophilicity. Properties:
- Reactive toward nucleophiles (e.g., serine hydrolases).
- Potential for covalent binding in enzyme inhibitors .
Trimethylsilyl vs. Electron-Modified Groups
| Property | Trimethylsilyl Group | Nitro Group | Fluorosulfonyl Group |
|---|---|---|---|
| Electronic Effects | Mild electron-donating (Si–C) | Strong electron-withdrawing | Strong electron-withdrawing |
| Reactivity | Inert | Redox-active | Covalent binding |
| Solubility | Lipophilic | Moderate polarity | Polar |
Heterocyclic Amino Acids
Pyridyl and Pyrazole Derivatives
- Example: (2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid () Structure: Pyrazole ring with a methyl group. Properties:
- Moderate hydrogen-bonding capacity.
Planar heterocycle supports π-stacking.
- Example: (2S)-2-Amino-3-[4’-(4’’-methoxyphenyl)pyridin-2’-yl]propanoic acid () Structure: Pyridine ring with methoxy-substituted biphenyl. Properties:
- Conformationally sensitive charge transfer properties.
- Tunable fluorescence for biosensing applications .
Trimethylsilyl vs. Heterocyclic Groups
| Property | Trimethylsilyl Group | Pyrazole | Pyridine |
|---|---|---|---|
| Hydrogen Bonding | None | Moderate (N–H) | Weak (aromatic N) |
| Conformational Flexibility | Restricted (Si–C rigidity) | Moderate | High |
| Optical Properties | Non-fluorescent | Fluorescence potential | Charge-transfer capability |
Sulfated and Phosphorylated Analogs
- Example: L-Tyrosine O-sulfate () Structure: Sulfate (-OSO₃H) group on tyrosine’s phenol ring. Properties:
- High polarity and solubility in aqueous media.
- Example: (2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid () Structure: Phosphonomethyl (-CH₂PO₃H₂) group. Properties:
- Chelates metal ions (e.g., Ca²⁺, Mg²⁺).
- Mimics phosphorylated residues in signal transduction .
Trimethylsilyl vs. Sulfated/Phosphorylated
| Property | Trimethylsilyl Group | Sulfate Group | Phosphonomethyl Group |
|---|---|---|---|
| Polarity | Non-polar | Highly polar | Moderately polar |
| Biological Role | Synthetic scaffold | Natural PTM | Metal chelation |
| Stability | Hydrolytically stable | Acid-labile | pH-sensitive |
Biological Activity
(2S)-2-Amino-3-(trimethylsilyl)propanoic acid, commonly referred to as TMSA, is a derivative of the amino acid alanine, modified with a trimethylsilyl group. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article explores the biological activity of TMSA, including its antimicrobial properties, role in metabolic pathways, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of (2S)-2-Amino-3-(trimethylsilyl)propanoic acid can be represented as follows:
This compound features a central carbon atom bonded to an amino group, a carboxylic acid group, and a trimethylsilyl group, which influences its solubility and reactivity.
1. Antimicrobial Activity
TMSA has been shown to exhibit significant antimicrobial properties. Research indicates that compounds with amino acid scaffolds can serve as effective antimicrobial agents. For instance, studies have demonstrated that TMSA and its derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria by targeting essential bacterial enzymes such as alanine racemase (Alr) .
Table 1: Antimicrobial Activity of TMSA Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| TMSA | Escherichia coli | 32 µg/mL |
| TMSA | Staphylococcus aureus | 16 µg/mL |
| TMSA Derivative A | Pseudomonas aeruginosa | 8 µg/mL |
2. Role in Metabolic Pathways
TMSA is involved in several metabolic pathways due to its structural similarity to natural amino acids. It can act as a substrate for various enzymes, influencing metabolic processes such as protein synthesis and energy production. The trimethylsilyl group enhances its stability and bioavailability, making it a valuable component in metabolic studies .
3. Therapeutic Applications
The potential therapeutic applications of TMSA are vast. Preliminary studies suggest that it may play a role in soft tissue augmentation and wound healing due to its ability to modulate cellular activities such as collagen synthesis .
Case Study: Wound Healing
In a study involving animal models, TMSA was administered topically to assess its effects on wound healing. Results indicated that TMSA significantly accelerated healing rates compared to control groups. Histological analysis revealed increased collagen deposition and improved tissue regeneration .
The biological activity of TMSA is primarily attributed to its interaction with specific enzymes and receptors within cells. For instance, as an alanine racemase inhibitor, it disrupts bacterial cell wall synthesis by preventing the conversion of L-alanine to D-alanine, a crucial component of peptidoglycan . Additionally, TMSA's ability to mimic natural substrates allows it to engage in various biochemical pathways effectively.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2S)-2-amino-3-(trimethylsilyl)propanoic acid while preserving stereochemistry?
- Methodology : Use chiral starting materials like L-serine or L-alanine to retain the (2S)-configuration . Protect the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent racemization during the introduction of the trimethylsilyl (TMS) group. The TMS moiety can be introduced via nucleophilic substitution or palladium-catalyzed coupling, depending on the precursor. Purification via recrystallization or chiral HPLC ensures enantiomeric purity .
Q. How can the structure of this compound be validated post-synthesis?
- Methodology : Employ a combination of:
- NMR : H and C NMR to confirm the TMS group (characteristic δ ~0 ppm for Si(CH)) and stereochemistry.
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] for CHNOSi).
- X-ray Crystallography : Resolve the absolute configuration if single crystals are obtainable .
Q. What are the solubility challenges of this compound, and how can they be addressed in biological assays?
- Methodology : The TMS group enhances lipophilicity, reducing aqueous solubility. Use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) for in vitro studies. For in vivo applications, consider pro-drug strategies or nanoformulation to improve bioavailability .
Advanced Research Questions
Q. How does the trimethylsilyl group influence enzyme-substrate interactions compared to fluorinated analogs?
- Methodology : Conduct molecular docking studies to compare steric and electronic effects of TMS vs. fluorinated groups (e.g., fluoropyridinyl derivatives). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity changes. For example, fluorinated analogs in showed altered binding due to electronic effects, while TMS may sterically hinder interactions .
Q. What strategies optimize the stability of this compound under physiological pH conditions?
- Methodology :
- pH Profiling : Test stability across pH 2–8 using HPLC to monitor degradation.
- Protective Groups : Modify the carboxylic acid or amino group with acid-labile protectors (e.g., Boc) if instability is observed.
- Buffering Agents : Use phosphate or Tris buffers to maintain pH during assays .
Q. How can contradictory data on biological activity (e.g., receptor modulation vs. cytotoxicity) be resolved?
- Methodology :
- Dose-Response Studies : Establish EC/IC values across multiple cell lines (e.g., HEK-293 for receptor assays, MCF-7 for cytotoxicity).
- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., apoptosis pathways in ).
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., fluorinated derivatives in ) to isolate TMS-specific effects .
Q. What analytical techniques best characterize enantiomeric excess (EE) during scale-up synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
